
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine” is a complex organic molecule that likely contains a piperidine ring, a common feature in many pharmaceuticals and natural products . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis involves the coupling of the appropriate methoxyphenyl and thiophenyl precursors with a piperidine ring. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of complex organic molecules .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine and related compounds have been explored for their synthesis methodologies and chemical properties in scientific research. Studies have focused on the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the role of these groups in modifying the reactivity and selectivity of methoxylation processes. Such research provides insights into the synthesis of functionalized piperidine derivatives under various conditions, enabling the development of novel compounds with potential applications in medicinal chemistry and materials science (Golub & Becker, 2015).
Pharmacological Properties
Compounds structurally related to 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine have been evaluated for their pharmacological properties, including their potential as selective serotonin receptor agonists. Such studies are crucial for the discovery of new therapeutic agents, especially for the treatment of gastrointestinal disorders. Research in this area has led to the identification of compounds that show promising prokinetic effects, potentially offering new treatments with reduced side effects compared to existing medications (Sonda et al., 2004).
Anticancer Activity
The search for novel anticancer agents has also involved the exploration of piperidine derivatives. Studies have shown that certain novel compounds, including those with a sulfone moiety, exhibit significant anticancer activity against various cancer cell lines, including breast cancer cells. Such research contributes to the ongoing effort to find more effective and safer anticancer therapies (Al-Said et al., 2011).
Molecular Structure Analysis
In addition to pharmacological studies, the molecular structures of piperidine derivatives have been analyzed through crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. Such research aids in understanding the molecular conformation, intermolecular interactions, and reactive sites of these compounds, which is essential for the rational design of functional molecules for various applications (Kumara et al., 2017).
Antioxidant and Anticholinesterase Activity
Explorations into the antioxidant and anticholinesterase activity of sulfonyl hydrazone and piperidine derivatives underscore the potential of these compounds in developing treatments for oxidative stress-related diseases and neurodegenerative disorders. Such studies are crucial for identifying new therapeutic agents that can mitigate the effects of oxidative damage and improve cognitive functions (Karaman et al., 2016).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-14-5-2-3-7-16(14)22(18,19)17-10-8-13(9-11-17)15-6-4-12-21-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQOQWPYPUFADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)
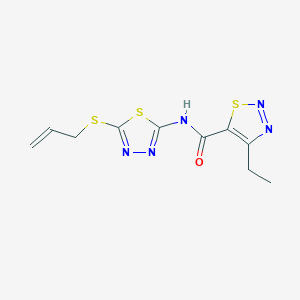
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)
![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)
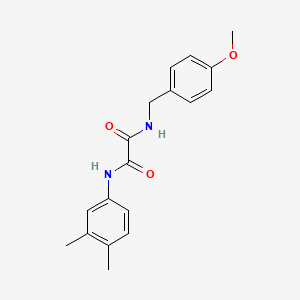
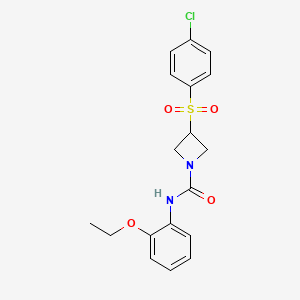
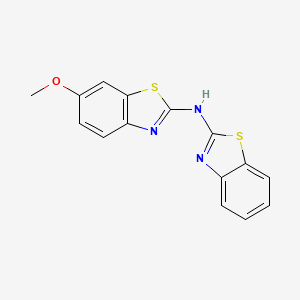
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)
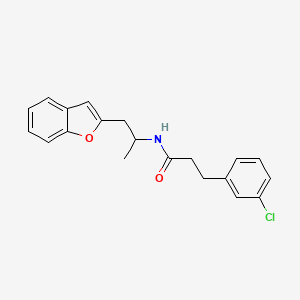
![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)